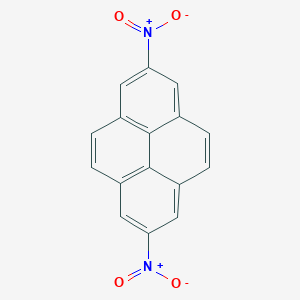

2,7-Dinitropyrene

Description

Structure

3D Structure

Properties

CAS No. |

117929-15-4 |

|---|---|

Molecular Formula |

C16H8N2O4 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

2,7-dinitropyrene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |

InChI Key |

UTESMPAHZRAKMZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

117929-15-4 |

Synonyms |

2,7-DINITROPYRENE |

Origin of Product |

United States |

Environmental Occurrence and Atmospheric Dynamics of Dinitropyrenes

Sources and Formation Pathways in Atmospheric Environments

2,7-Dinitropyrene is a nitrated polycyclic aromatic hydrocarbon (NPAH) that has garnered significant attention in environmental science due to its presence and potential impacts in the atmosphere. ontosight.ai Its formation is complex, arising from both direct emissions from combustion processes and secondary formation in the atmosphere from its parent compound, pyrene (B120774).

Primary Formation from Incomplete Combustion Processes

Primary formation of dinitropyrenes occurs during high-temperature, incomplete combustion of organic materials. ca.gov In these processes, the parent polycyclic aromatic hydrocarbon (PAH), pyrene, reacts with nitrogen oxides (NOx) present in the combustion environment.

Contributions from Diesel and Gasoline Engine Exhausts

Diesel and gasoline engine exhausts are significant primary sources of dinitropyrenes. nih.govdieselinjurylaw.com During fuel combustion, pyrene is nitrated to form 1-nitropyrene (B107360), which can then be further nitrated to create dinitropyrene (B1228942) isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene (B49389). iarc.frnih.gov The specific isomers and their concentrations depend on the engine type, operating conditions, and fuel characteristics. iarc.frnih.gov

| Engine Type | 1,3-Dinitropyrene (B1214572) (pg/mg) | 1,6-Dinitropyrene (B1200346) (pg/mg) | 1,8-Dinitropyrene (pg/mg) |

| Gasoline (idle) | 64 ± 44 | 128 ± 106 | 102 ± 53 |

| Diesel (idle) | 67 ± 44 | 67 ± 47 | 61 ± 41 |

| Data from Hayakawa et al. (1992, 1994) as cited in IARC Monographs Vol. 105. iarc.fr |

Formation during Other Anthropogenic Combustion Activities

Key anthropogenic sources include:

Municipal Waste Incineration: Incomplete combustion in municipal incinerators can lead to the formation and emission of dinitropyrenes. nih.gov

Industrial Processes: Emissions from industrial activities that involve the combustion of fossil fuels, such as coal-fired power plants, are also a source. acs.org

Biomass Burning: The burning of biomass for energy or land clearing contributes to the atmospheric pool of PAHs and their nitrated derivatives. researchgate.net

Residential Heating: The use of kerosene (B1165875) heaters, as well as gas and liquefied petroleum gas burners for residential heating and cooking, has been identified as a source of dinitropyrene emissions. nih.gov

Manufacturing: Historically, certain carbon black production processes, particularly the 'long-flow' furnace black used in photocopy toners, were significant sources of dinitropyrenes. nih.gov

Secondary Atmospheric Formation from Parent Polycyclic Aromatic Hydrocarbons (PAHs)

In addition to primary emissions, dinitropyrenes can be formed in the atmosphere through chemical reactions involving their parent PAH, pyrene. This secondary formation is a crucial aspect of their environmental lifecycle and contributes to their widespread presence.

Gas-Phase Reactions of PAHs with Nitrogen Oxides (NOx)

Gas-phase reactions are a significant pathway for the atmospheric nitration of pyrene. kyoto-u.ac.jp These reactions are typically initiated by atmospheric oxidants like the hydroxyl radical (OH•) during the daytime and the nitrate (B79036) radical (NO₃•) at night. cuni.cz

The general mechanism involves the radical adding to the pyrene molecule, followed by the addition of nitrogen dioxide (NO₂) and subsequent elimination of a water molecule or other species to form a nitropyrene. cuni.cz For instance, the gas-phase reaction of pyrene with the OH radical in the presence of NO₂ is known to form 2-nitropyrene (B1207036). kyoto-u.ac.jp The formation of some dinitropyrene isomers in the gas phase is also considered to be a result of these radical-initiated reactions. nih.gov Studies have shown that the formation of 2-nitropyrene can be dependent on the concentration of NO₂. rsc.org

Particle-Phase Reactions and Heterogeneous Chemistry

Once emitted into the atmosphere, pyrene can adsorb onto the surface of particulate matter. These particle-bound PAHs can then undergo heterogeneous reactions with gaseous pollutants. acs.org The nitration of pyrene on the surface of particles is an important secondary formation pathway for dinitropyrenes.

Reactions with nitrogen pentoxide (N₂O₅), which is in equilibrium with NO₃ and NO₂, are particularly important for heterogeneous nitration, especially at night. acs.org Laboratory studies have demonstrated that the exposure of particle-bound pyrene to N₂O₅ can lead to the formation of nitropyrene isomers. acs.org The specific products of these heterogeneous reactions can differ from those of gas-phase reactions. For example, while gas-phase reactions of pyrene often yield 2-nitropyrene, heterogeneous reactions can produce other isomers like 1-nitropyrene. acs.orgnih.gov Research has also shown the formation of 1,8-dinitropyrene during the exposure of particulate matter to NO₃/N₂O₅. nih.gov The nature of the particle surface, such as soot or mineral dust, can influence the reaction pathways and products. kyoto-u.ac.jp

| Formation Pathway | Reactants | Key Products |

| Primary Formation | ||

| Engine Combustion | Pyrene + NOx | 1-Nitropyrene, 1,3-Dinitropyrene, 1,6-Dinitropyrene, 1,8-Dinitropyrene |

| Secondary Formation | ||

| Gas-Phase Reaction | Pyrene + OH• + NO₂ | 2-Nitropyrene |

| Gas-Phase Reaction | Pyrene + NO₃• + NO₂ | 2-Nitropyrene, 4-Nitropyrene |

| Particle-Phase Reaction | Particle-bound Pyrene + N₂O₅ | 1-Nitropyrene, 1,8-Dinitropyrene |

Environmental Distribution and Transport Mechanisms of Dinitropyrenes

Occurrence in Atmospheric Particulate Matter (PM)

Dinitropyrenes, including the 2,7-dinitropyrene isomer, are nitrated polycyclic aromatic hydrocarbons (NPAHs) commonly found in the environment. nih.govresearchgate.net These compounds are primarily formed during incomplete combustion processes and are of significant concern due to their mutagenic and carcinogenic properties. nih.goviarc.fr They are typically associated with airborne particulate matter (PM), especially fine and ultrafine particles with a diameter of less than 2.5 µm. nih.govsemanticscholar.org This association with fine particulate matter allows them to be transported over long distances in the atmosphere. researchgate.net

The concentrations of dinitropyrenes in atmospheric particulate matter can vary significantly depending on the location and proximity to emission sources. For instance, studies have shown that levels of these compounds are generally higher in urban and industrial areas compared to rural or remote locations. iarc.fr Diesel and gasoline engine exhaust are major sources of dinitropyrenes in the urban atmosphere. iarc.frscispace.comjst.go.jp Research has indicated that the concentration of dinitropyrenes can be influenced by traffic volume, with higher concentrations often found in areas with heavy traffic. scispace.comjst.go.jp However, other sources beyond vehicle emissions can also contribute to the presence of dinitropyrenes in the atmosphere. scispace.comjst.go.jp

| Isomer | Concentration in Heavy-Duty Diesel Exhaust Particles (ng/mg extract) | Concentration in Light-Duty Diesel Exhaust Particles (ng/mg extract) |

|---|---|---|

| 1,6-dinitropyrene | 0.81 - 1.2 iarc.fr | 0.4 ± 0.2, 0.6 iarc.fr |

| 1,8-dinitropyrene | Data not available in provided sources | Data not available in provided sources |

| 1,3-dinitropyrene | Data not available in provided sources | Data not available in provided sources |

Distribution in Soil and Water Matrices

Dinitropyrenes, originating from atmospheric deposition, are also found in soil and water environments. researchgate.netxsrv.jp Surface soil and water act as reservoirs for these and other pollutants released into the atmosphere. xsrv.jp The presence of dinitropyrene isomers in surface soil has been identified as a significant contributor to the mutagenicity of soil extracts. researchgate.net Similarly, these compounds have been detected in river water samples, often adsorbed to particulate matter. researchgate.net The contamination of these environmental compartments is a concern as it can lead to exposure for various organisms and potentially enter the food chain.

Atmospheric Transport and Seasonal Variations

Due to their association with fine particulate matter, dinitropyrenes can undergo long-range atmospheric transport, leading to their presence in remote areas far from their primary emission sources. researchgate.netnih.gov Studies have observed seasonal variations in the atmospheric concentrations of dinitropyrenes, with higher levels often detected during winter months. scispace.comjst.go.jpnih.gov This seasonal trend is likely influenced by a combination of factors, including increased emissions from heating activities, meteorological conditions that favor the accumulation of pollutants, and reduced photochemical degradation during winter. nih.gov Research conducted in the Pacific Northwest of the U.S. suggested that 1,8-dinitropyrene could be a potential marker for trans-Pacific atmospheric transport. nih.gov

Abiotic Degradation and Transformation Pathways

Photochemical Degradation Mechanisms in Atmospheric Particulate Matter Models

The atmospheric fate of dinitropyrenes is significantly influenced by photochemical degradation. When adsorbed on atmospheric particulate matter, these compounds can undergo transformation upon exposure to solar radiation. nih.govresearchgate.net The photodegradation process involves the absorption of light, leading to the formation of excited electronic states that can then undergo various chemical reactions. researchgate.netresearchgate.net The specific degradation pathways and the resulting products can be influenced by the properties of the particulate matter surface, such as its chemical composition and porosity. nih.gov For example, the photodegradation of 1,8-dinitropyrene on silica (B1680970) gel surfaces is influenced by the pore size of the silica. nih.gov

The degradation of dinitropyrenes can lead to the formation of other compounds, such as hydroxynitropyrenes and pyrenediones. nih.govresearchgate.net These transformation products may also have toxicological significance. The orientation of the nitro groups in the dinitropyrene molecule can affect its photochemical stability. acs.org

Excited State Dynamics and Photophysical Processes

Understanding the excited state dynamics of dinitropyrenes is crucial for elucidating their photochemical degradation mechanisms. Upon absorption of light, a dinitropyrene molecule is promoted to an electronically excited singlet state (S1). researchgate.netresearchgate.net From this excited state, the molecule can undergo several competing processes. One major pathway is intersystem crossing to a lower-energy triplet state (T1). researchgate.netresearchgate.net This process is highly efficient for dinitropyrene isomers. researchgate.net

Another potential pathway from the excited singlet state is the formation of a nitropyrenoxy radical. researchgate.netresearchgate.net The branching between these two pathways—intersystem crossing and radical formation—is a key factor in determining the ultimate photochemical fate of the molecule. researchgate.net Studies have shown that for some dinitropyrene isomers, excitation with visible light results in the population of the triplet state in high yield (around 90%), with a smaller fraction leading to the formation of a nitropyrenoxy radical. researchgate.netresearchgate.net The position of the nitro groups on the pyrene backbone can influence the absorption and fluorescence spectra, as well as the quantum yields of fluorescence, triplet state formation, and photodegradation. researchgate.netresearchgate.net

| Compound | Excited State Process | Key Findings |

|---|---|---|

| Dinitropyrene Isomers (e.g., 1,3- and 1,8-dinitropyrene) | Intersystem Crossing | Upon excitation, the excited singlet state (S1) undergoes ultrafast branching to populate the triplet state (T1) in approximately 90% yield. researchgate.netresearchgate.net |

| Radical Formation | A smaller fraction (less than 10%) of the excited state population forms a nitropyrenoxy radical. researchgate.netresearchgate.net |

Photodissociation and Radical Production Pathways

Upon absorption of visible light, dinitropyrene isomers undergo complex excited-state dynamics that dictate their photochemical fate. researchgate.net The primary relaxation pathways for these pollutants involve a branching of the excited-state population. researchgate.netresearchgate.net

Following excitation, the molecule in its first excited singlet state (S1) can branch into two main pathways:

Intersystem Crossing to the Triplet State: A significant portion of the excited population, approximately 90%, transitions to populate the triplet state. researchgate.netresearchgate.net

Radical Formation: A smaller fraction, less than 10%, leads to the formation of a nitropyrenoxy radical. researchgate.netresearchgate.net

This radical production occurs through photodissociation and is implicated as a key step in the subsequent degradation of these pollutants. researchgate.netresearchgate.net Studies on 1,6-dinitropyrene have shown that radical formation requires overcoming an energy barrier in the excited singlet state. researchgate.net The efficiency of this branching process, and thus the amount of radical production versus triplet state population, can be dependent on the excitation wavelength. researchgate.netresearchgate.net For instance, with 1,6-dinitropyrene, higher energy radiation (e.g., 340 nm) was found to increase the triplet-state population at the expense of radical production. researchgate.net The formation of a pyrenoxy radical is considered a precursor to several photoproducts. nih.gov

Nitro-Nitrite Rearrangements and Photoproduct Formation

A crucial mechanism in the photochemistry of dinitropyrenes is the nitro-nitrite rearrangement. researchgate.netnih.gov This process is initiated after the molecule absorbs light, leading to the transformation of the nitro group (-NO₂) into a more reactive nitrite (B80452) group (-ONO). This intermediate is unstable and can lead to the formation of various photoproducts. walshmedicalmedia.com

The presence of specific photoproducts in irradiated samples of dinitropyrene isomers strongly suggests the occurrence of this rearrangement. researchgate.netnih.gov Key products identified from the photodegradation of 1,6- and 1,8-dinitropyrene include hydroxynitropyrenes and pyrenediones. researchgate.netnih.gov The formation of these oxidized products is consistent with a mechanism involving a pyrenoxy radical intermediate, which is formed following the nitro-nitrite rearrangement. nih.gov For example, the photodegradation of 1,6-dinitropyrene on silica gel yields 6-OH-1-NO₂pyrene and 1,6-pyrenedione (B155732) as principal products. nih.gov While the photodegradation of 1,8-dinitropyrene has been studied, its specific photoproducts have not been fully identified. nih.gov

Influence of Microenvironment and Surface Effects on Photoreactivity

The environmental medium in which 2,7-dinitropyrene is found plays a critical role in its phototransformation pathways and degradation rates. nih.gov Nitro-PAHs in the atmosphere are often associated with the solid-air interface of inorganic oxides found in particulate matter. nih.gov

Studies on dinitropyrene isomers adsorbed onto models of atmospheric particulate matter, such as silica gel and alumina (B75360), demonstrate significant surface effects on their photoreactivity. nih.gov For example, the 1,8-DNP isomer is three times more reactive than the 1,6-DNP isomer when irradiated on silica gel surfaces, a reverse of the reactivity order observed in solution. nih.gov

The physical and chemical properties of the surface have a profound impact:

Surface Type: On acidic alumina, the phototransformation rates of 1,6-DNP and 1,8-DNP are equal, and there is a notable increase in the yield of hydroxynitropyrene products compared to reactions on silica. nih.gov

Pore Size: The average pore diameter of silica surfaces can alter the product distribution. For 1,8-DNP, pyrenediones and 8-hydroxy-1-nitropyrene are not formed in silica with smaller pores (2.5 nm), whereas they are observed in silica with larger pores (6.0 nm). nih.gov

Solvent Polarity: In solution, photodegradation rates are also influenced by the solvent. The photodegradation of nitro-PAHs is generally faster in solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂) compared to acetonitrile (B52724) (CH₃CN). researchgate.net Different reaction pathways appear to occur in polar versus non-polar microenvironments. acs.org

The following table summarizes the photodegradation rate constants and product yields for 1,6-DNP and 1,8-DNP on different surfaces, illustrating the strong influence of the microenvironment.

Thermal Degradation Processes

When subjected to high temperatures, 2,7-dinitropyrene, like other dinitropyrene isomers, undergoes thermal decomposition. nih.govnih.gov This process involves the breakdown of the molecule, leading to the emission of toxic fumes containing nitrogen oxides (NOx). nih.govnih.gov The thermal stability and degradation kinetics are important properties, though detailed studies on the specific activation energies for the thermal degradation of 2,7-dinitropyrene are not widely available. General studies on related materials show that thermal degradation properties can be determined using techniques like thermogravimetric analysis (TGA). mdpi.com

Oxidative Transformation in Environmental Media

In addition to photodegradation, 2,7-dinitropyrene can be transformed in the environment through oxidative processes. In the atmosphere, PAHs and their derivatives can react with chief oxidants such as hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃). airuse.eutandfonline.com For particle-associated nitro-PAHs, reactions with these oxidants contribute to their transformation. airuse.eu Upon irradiation, these compounds can absorb light energy to form excited states that react with molecular oxygen to produce reactive oxygen species (ROS) and other free radicals, which can further induce degradation. tandfonline.com

In biological or reducing environmental compartments, a key transformation pathway is nitroreduction. nih.gov This process involves the reduction of the nitro group to form intermediates like nitroso and hydroxylamino derivatives. nih.gov These reactive intermediates can then undergo further reactions. nih.gov Studies on various nitrated pyrenes in cytosolic and microsomal incubations have shown that the reduction can be sensitive to the presence of oxygen, which can inhibit the process to varying degrees depending on the specific isomer and the enzymatic system involved. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization of 2,7 Dinitropyrene

Chemical Synthesis Approaches for 2,7-Dinitropyrene

The regioselective synthesis of 2,7-dinitropyrene is a multi-step process that overcomes the inherent reactivity of the pyrene (B120774) system. A key strategy involves the use of a tetrahydropyrene intermediate to direct the electrophilic substitution to the desired 2 and 7 positions.

Nitration Strategies for Pyrene Precursors

Direct nitration of pyrene is not a viable method for the synthesis of 2,7-dinitropyrene due to the higher electron density at the 1, 3, 6, and 8 positions, which are the preferred sites of electrophilic attack. To circumvent this, an indirect approach utilizing 4,5,9,10-tetrahydropyrene (B1329359) as a precursor is employed. The reduction of pyrene to 4,5,9,10-tetrahydropyrene alters the electronic distribution of the aromatic rings, thereby activating the 2 and 7 positions for electrophilic substitution.

The nitration of 4,5,9,10-tetrahydropyrene can be achieved using a suitable nitrating agent, such as acetyl nitrate (B79036) prepared in situ from acetic anhydride (B1165640) and nitric acid. This reaction is typically carried out in a solvent like acetic anhydride. The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the formation of the 2,7-dinitro-4,5,9,10-tetrahydropyrene (B55801) intermediate and minimize the formation of other isomers and byproducts.

Post-Nitration Chemical Transformations to Achieve Specific Structures

Following the successful dinitration of the tetrahydropyrene precursor, the next crucial step is the re-aromatization of the molecule to yield 2,7-dinitropyrene. This dehydrogenation reaction restores the fully aromatic pyrene core. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is typically performed in an inert solvent, and the progress of the aromatization can be monitored using chromatographic and spectroscopic techniques.

Purification Techniques for High-Purity 2,7-Dinitropyrene

The synthesis of 2,7-dinitropyrene often results in a mixture of isomers and other reaction byproducts. Therefore, rigorous purification is essential to obtain the compound in high purity. A combination of chromatographic and recrystallization techniques is typically employed.

Column Chromatography: Flash column chromatography using silica (B1680970) gel as the stationary phase is an effective method for the initial separation of 2,7-dinitropyrene from other isomers and impurities. orgsyn.org A suitable eluent system, often a mixture of nonpolar and moderately polar solvents such as hexanes and ethyl acetate, is used to achieve optimal separation. orgsyn.org The polarity of the eluent can be adjusted (gradient elution) to effectively separate compounds with different polarities. orgsyn.org

Recrystallization: Following chromatographic purification, recrystallization is used to obtain highly pure crystalline 2,7-dinitropyrene. The choice of solvent is critical for successful recrystallization; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Multiple recrystallization cycles may be necessary to achieve the desired level of purity. researchgate.net

Synthesis and Characterization of 2,7-Dinitropyrene Derivatives

The nitro groups in 2,7-dinitropyrene serve as versatile handles for further chemical modifications, allowing for the synthesis of a range of derivatives with tailored properties.

Synthesis of 2,7-Dinitropyrene-4,5,9,10-tetraone (B15156914) (DNPT) and Related Quinones

The synthesis of related pyrene-4,5,9,10-tetraones often involves multi-step procedures. For instance, the synthesis of 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) is known, and this compound could potentially be derived from a dinitro precursor through reduction of the nitro groups. nih.gov

The characterization of DNPT and related quinones would involve a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the positions of the substituents.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the quinone moiety.

UV-Visible Spectroscopy: To study the electronic transitions and photophysical properties of the compound.

Derivatization for Enhanced Research Utility

The nitro groups of 2,7-dinitropyrene can be transformed into other functional groups to enhance its utility in various research applications. For example, the reduction of the nitro groups to amino groups would yield 2,7-diaminopyrene, a versatile intermediate for the synthesis of dyes, polymers, and fluorescent probes.

Furthermore, the derivatization of 2,7-dinitropyrene can be utilized to prepare analytical standards for environmental and toxicological studies, where the detection and quantification of nitrated polycyclic aromatic hydrocarbons are of significant interest.

Chemical Reactivity of Nitro Groups in 2,7-Dinitropyrene Derivatives

The chemical reactivity of the nitro groups in 2,7-dinitropyrene and its derivatives is a critical aspect of its chemistry, offering pathways to a variety of functionalized pyrene-based compounds. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrene core and the nitro groups themselves are susceptible to a range of chemical transformations. The two primary modes of reactivity discussed herein are the reduction of the nitro groups to form amino functionalities and their role in activating the pyrene ring for nucleophilic aromatic substitution.

Reduction of Nitro Groups

One of the most fundamental reactions of nitroaromatic compounds is their reduction to the corresponding amines. This transformation is pivotal for the synthesis of various derivatives, as the resulting amino group can be further modified. The reduction of the nitro groups in 2,7-dinitropyrene can proceed in a stepwise manner, allowing for the potential isolation of intermediate species such as nitroso and hydroxylamino derivatives, ultimately leading to the formation of 2,7-diaminopyrene.

The choice of reducing agent and reaction conditions can influence the final product. A variety of reagents can be employed for this transformation, ranging from catalytic hydrogenation to the use of metal/acid systems and other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.

Table 1: Exemplary Reduction Reactions of Nitroaromatic Compounds

| Reagent System | Substrate | Product | Key Features |

|---|---|---|---|

| H₂, Pd/C | Nitrobenzene | Aniline | High efficiency, clean reaction |

| Sn, HCl | Nitrobenzene | Aniline | Classical method, effective for various substrates |

| Fe, NH₄Cl | Nitrobenzene | Aniline | Milder conditions, good for sensitive functional groups |

This table presents common reduction methods for nitroaromatic compounds, which are applicable to 2,7-dinitropyrene.

The stepwise reduction of dinitroarenes can be challenging to control but offers a route to asymmetrically substituted pyrenes. For instance, partial reduction could yield 2-amino-7-nitropyrene, a valuable intermediate for further derivatization. The complete reduction to 2,7-diaminopyrene provides a platform for the synthesis of polymers and other materials due to the presence of two reactive amino groups.

Nucleophilic Aromatic Substitution

The presence of strongly electron-withdrawing nitro groups at the 2 and 7 positions of the pyrene ring can activate it towards nucleophilic aromatic substitution (SNA r). wikipedia.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. While 2,7-dinitropyrene itself does not have a leaving group, derivatives such as 2,7-dinitro-x-halopyrene would be expected to be highly reactive towards nucleophiles.

The nitro groups stabilize the negative charge of the Meisenheimer complex, a key intermediate in the S NAr mechanism, particularly when they are positioned ortho or para to the leaving group. wikipedia.org This stabilization lowers the activation energy of the reaction, facilitating the substitution.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNA r)

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Electron-Withdrawing Groups | Strong withdrawing groups (e.g., -NO₂) activate the ring for attack. | 2,4-Dinitrochlorobenzene is much more reactive than chlorobenzene. |

| Leaving Group | The nature of the leaving group affects the reaction rate. | F > Cl > Br > I (for the rate-determining attack step). |

| Nucleophile | Stronger nucleophiles generally react faster. | Alkoxides, amines, and thiolates are common nucleophiles. |

| Solvent | Polar aprotic solvents can accelerate the reaction. | DMSO, DMF, and acetonitrile (B52724) are often used. |

This table outlines the key factors governing S NAr reactions, which are relevant to derivatives of 2,7-dinitropyrene.

For a hypothetical molecule like 2,7-dinitro-1-chloropyrene, a nucleophile would readily attack the carbon atom bearing the chlorine atom, leading to the formation of a new derivative. The ability to introduce a wide range of nucleophiles (e.g., alkoxides, amines, thiolates) through this pathway makes it a powerful tool for the synthesis of highly functionalized pyrene systems.

Cutting Edge Analytical Methodologies for 2,7 Dinitropyrene Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone of 2,7-dinitropyrene analysis. ontosight.ai These techniques allow for the effective separation of dinitropyrene (B1228942) isomers from other related compounds and interfering substances present in the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a powerful and widely utilized technique for separating large biomolecules and chemically similar compounds like NPAH isomers. thermofisher.com For nitro-PAHs, which often have low or no native fluorescence, HPLC is typically paired with specialized detection strategies that enhance sensitivity and selectivity. researchgate.net

High-performance liquid chromatography coupled with chemiluminescence detection is a highly sensitive method for the determination of dinitropyrenes. nih.gov This strategy involves the reduction of the nitro groups on the dinitropyrene molecule to form amino derivatives, which can then be detected via a chemiluminescent reaction. nih.govcapes.gov.br

One advanced system, referred to as an NPAH analyzer, employs an on-line reducer column packed with zinc powder to convert the NPAHs into their corresponding amino forms. capes.gov.br The reduced compounds are then separated on an analytical column and measured by a chemiluminescence detector. capes.gov.br The detection is induced by a reagent solution containing compounds like bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide. nih.govcapes.gov.br This approach has been successfully used to separately determine 1,3-, 1,6-, and 1,8-dinitropyrene (B49389) in extracts from airborne particulates with detection limits as low as 2 to 50 femomoles (fmol). capes.gov.br

Table 1: Key Components of an HPLC-Chemiluminescence System for NPAH Analysis

| Component | Description | Source(s) |

| Reducer Column | Packed with zinc and glass beads or zinc and silica (B1680970) gel for on-line reduction of NPAHs to amino-PAHs. | capes.gov.br |

| Separation Column | An octadecylsilyl (ODS) column is used to separate the reduced compounds. | capes.gov.br |

| Mobile Phase | Acetonitrile (B52724):imidazole–HClO4 buffer. | capes.gov.br |

| Chemiluminescence Reagent | A solution, often in acetonitrile, containing bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide. | nih.govcapes.gov.br |

Since many NPAHs exhibit low native fluorescence, a common analytical strategy involves their on-line reduction to highly fluorescent amino derivatives, a process known as post-column derivatization. researchgate.net HPLC systems configured for this purpose direct the effluent from the analytical column through a catalyst column where the reduction occurs immediately before the sample passes into the fluorescence detector. nih.gov

Catalyst columns are often packed with alumina (B75360) coated with platinum and rhodium (Pt-Rh). nih.gov The immediate detection of the resulting diaminopyrene isomers affords a highly sensitive analysis. nih.gov This method has been optimized by studying parameters such as the reduction column temperature, with 90°C being identified as optimal in one study, and the mobile phase composition. researchgate.net A methanol (B129727)/water mixture is sometimes preferred over acetonitrile/water because the protic acid in methanol can help reactivate the reduction column. researchgate.net Using this technique, detection limits for dinitropyrene isomers have been reported in the range of 0.7 to 4 picograms (pg). nih.gov However, for some dinitropyrenes, the limit of detection (LOD) can reach up to 1.8 ng/mL. researchgate.net

Table 2: Comparison of HPLC-Fluorescence Methodologies for Dinitropyrene Analysis

| Parameter | Method A | Method B |

| Reference | Hayakawa et al. (1999) nih.gov | Delhomme et al. (2007) researchgate.net |

| Sample Matrix | Soil | Atmospheric Aerosols |

| Reduction Catalyst | Alumina coated with Platinum-Rhodium (Pt-Rh) | Platinum-Alumina (Pt-Al2O3) |

| Optimal Reduction Temp. | Not specified | 90 °C |

| Mobile Phase | Not specified | Methanol/Water Mixture |

| Detection Limits (DNPs) | 0.7 to 4 pg | Up to 1.8 ng/mL |

Two-dimensional high-performance liquid chromatography (2D-HPLC) provides enhanced selectivity compared to conventional single-column HPLC, making it particularly valuable for analyzing complex samples. researchgate.neteuropeanpharmaceuticalreview.com A 2D-HPLC system utilizes two columns, often with different separation mechanisms, to achieve a more thorough purification and separation of analytes. europeanpharmaceuticalreview.com

For the simultaneous analysis of PAHs and their nitro-derivatives, a 2D-HPLC system has been developed that incorporates on-line clean-up and reduction in the first dimension, followed by separation and fluorescence detection in the second dimension. researchgate.net In this setup, a nitrophenylethyl (NPE)-bonded silica column was selected for the first dimension due to its strong dipole-dipole interactions, which provide effective retention and clean-up of the NPAHs. researchgate.net The separated and reduced NPAHs (as amino-PAHs) and PAHs are then detected by a dual-channel fluorescence detector. researchgate.net This advanced method has achieved detection limits for NPAHs ranging from 0.1 to 140 pg per injection and has been successfully validated through the analysis of standard reference materials. researchgate.net

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and crucial analytical technique for the identification and quantification of 2,7-dinitropyrene and other NPAHs in environmental samples. ontosight.airesearchgate.net The method's strength lies in the high-resolution separation provided by capillary GC columns and the ability of the mass spectrometer to provide a "fingerprint" mass spectrum for individual compounds. researchgate.net Dinitropyrenes have been measured in samples like diesel particulate matter and air using GC-MS. nih.govnih.gov

The most common ionization technique used in GC-MS for NPAH analysis is electron ionization (EI), also known as electron impact. researchgate.net In the EI source, neutral analyte molecules in the gas phase are bombarded by high-energy electrons, typically at 70 electron volts (eV). chromatographyonline.comnih.gov This process imparts significant energy to the molecule, causing it to ionize and break apart into a predictable pattern of charged fragments. chromatographyonline.com

The resulting mass spectrum, which plots the mass-to-charge (m/z) ratio of these fragments against their relative intensity, is highly reproducible and characteristic of the compound's structure. chromatographyonline.comnih.gov This allows for confident identification by comparing the obtained spectrum to established spectral libraries. nih.gov While EI is a "hard" ionization technique that causes extensive fragmentation, it is this fragmentation pattern that provides detailed structural information. chromatographyonline.com Most early and ongoing work in the analysis of NPAHs has been performed using GC-MS operated in EI mode. researchgate.net For quantification, the selective ion monitoring (SIM) technique is often employed, where the instrument is set to detect only the most characteristic ions of the target compound, enhancing sensitivity and selectivity. researchgate.net

Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS)

Gas chromatography coupled with negative chemical ionization mass spectrometry (GC-NCI-MS) is a powerful tool for the analysis of electrophilic compounds like 2,7-dinitropyrene. gcms.cznih.gov NCI is a soft ionization technique that often results in less fragmentation and a prominent molecular ion, which enhances selectivity and sensitivity. gcms.czmdpi.comshimadzu.com.au This method is particularly advantageous for detecting trace amounts of toxic organic pollutants and their metabolites in various samples. nih.gov

In NCI, a reagent gas, such as methane, is introduced into the ion source. gcms.czmdpi.com The ionization of the reagent gas produces low-energy thermal electrons. gcms.cz Electronegative analytes, like dinitropyrenes, can capture these electrons, leading to the formation of stable negative ions, a process also known as electron capture negative ionization (ECNI). gcms.cz This results in a high signal-to-noise ratio, making it possible to achieve very low detection limits. eurl-pesticides.eu For many nitroaromatic compounds, NCI provides a significant increase in sensitivity compared to the more common electron impact (EI) ionization. mdpi.com

Triple Quadrupole Mass Spectrometry (GC-QQQ-MS) in MRM Mode

Gas chromatography combined with a triple quadrupole mass spectrometer (GC-QQQ-MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for the quantification of 2,7-dinitropyrene. uniba.itnih.govwikipedia.org This technique is particularly effective for analyzing target compounds in complex matrices where background interferences can be a significant issue. uniba.itnih.gov

The triple quadrupole instrument consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). wikipedia.org In MRM mode, Q1 is set to select the precursor ion (the molecular ion of 2,7-dinitropyrene). This selected ion then enters q2, where it undergoes collision-induced dissociation (CID) with an inert gas, causing it to fragment into product ions. Finally, Q3 is set to monitor a specific, characteristic product ion. lcms.cz This two-stage mass filtering significantly reduces chemical noise and enhances the specificity of detection. lcms.cz

A study focusing on the analysis of 14 particle-bound NPAHs, including 2,7-dinitrofluorene (B108060) (a structurally related compound), demonstrated the effectiveness of GC-QQQ-MS. uniba.itnih.gov The method showed high repeatability, with relative standard deviation (RSD%) values generally below 10% for most target compounds. uniba.itnih.gov For dinitropyrenes, the RSD% was slightly higher but still below 15%. uniba.itnih.gov The limit of detection (LOD) for dinitropyrenes was reported to be 1.8 ng/mL, showcasing the sensitivity of the technique. uniba.itnih.gov

Table 1: Performance Data for NPAH Analysis using GC-QQQ-MS

| Compound Group | Repeatability (RSD%) | Limit of Detection (LOD) |

| Most NPAHs | < 10% | 12 to 84 pg/mL |

| Dinitropyrenes | < 15% | 1.8 ng/mL |

Data sourced from a study on 14 different NPAHs, providing context for the performance of the GC-QQQ-MS method for similar compounds. uniba.itnih.gov

Programmed Temperature Vaporization Injection for Enhanced Sensitivity

Programmed Temperature Vaporization (PTV) injection is an advanced inlet technique for gas chromatography that can significantly enhance the sensitivity of the analysis, particularly for trace-level compounds like 2,7-dinitropyrene. drawellanalytical.comsrigc.commdpi.com PTV injectors allow for the introduction of large sample volumes into the GC system, which is a key advantage for improving detection limits. mdpi.com

Table 2: Optimized PTV Injection Parameters for PAH Analysis

| Parameter | Optimized Value |

| Injection Volume | 25 µL |

| Initial Inlet Temperature | 38 °C |

| Vaporization Flow | 10 mL min⁻¹ |

| Vaporization Time | 0.6 min |

| Injector Temperature Ramp | 600 °C min⁻¹ to 300 °C |

This table presents optimized parameters from a study on 16 different PAHs, illustrating typical settings for a PTV-GC-MS method. mdpi.com

Sample Preparation and Extraction Methodologies

Effective sample preparation is a crucial step for the reliable analysis of 2,7-dinitropyrene, involving its extraction from the sample matrix and the removal of interfering substances.

Microwave-Assisted Extraction (MAE) from Particulate Matter

Microwave-assisted extraction (MAE) is an efficient and rapid technique for extracting 2,7-dinitropyrene from particulate matter (PM). uniba.itnih.govresearchgate.net Compared to traditional methods like Soxhlet extraction, MAE offers significant advantages, including reduced extraction time and lower solvent consumption. redalyc.org

In an MAE process, the sample (e.g., PM collected on a filter) is placed in a vessel with a suitable extraction solvent. brjac.com.br The vessel is then subjected to microwave energy, which heats the solvent and sample, accelerating the extraction of the target analytes. researchgate.net A study on PM-bound NPAHs utilized MAE for sample recovery, followed by GC-QQQ-MS analysis. uniba.itnih.gov This method achieved high extraction recovery, exceeding 95% for all target compounds within a concentration range of 0.25 to 10 ng/mL. uniba.itnih.gov The optimized MAE procedure often involves a mixture of solvents, such as acetone (B3395972) and n-hexane, to effectively extract a broad range of PAHs and their derivatives. researchgate.net

Solid-Phase Extraction (SPE) and Clean-up Procedures

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. thermofisher.comchromatographyonline.com It is essential for removing interfering compounds from the sample extract, which can otherwise affect the accuracy and precision of the 2,7-dinitropyrene quantification. americanlaboratory.comdiva-portal.org

The SPE process involves passing the sample extract through a cartridge containing a solid sorbent. thermofisher.com The choice of sorbent depends on the nature of the analytes and the matrix. For NPAH analysis, various sorbents can be employed, including silica, Florisil (magnesium silicate), and carbon-based materials. diva-portal.orgsigmaaldrich.com These materials can effectively retain interfering compounds while allowing the target analytes to be eluted with an appropriate solvent. diva-portal.org The clean-up step is critical for reducing matrix effects, which can either suppress or enhance the analyte signal in the mass spectrometer. diva-portal.org Zirconia-based sorbents have also been shown to be effective in removing fatty components from complex samples. americanlaboratory.com

Vapor Collection Techniques

While 2,7-dinitropyrene is primarily associated with the particulate phase due to its low volatility, understanding its potential presence in the vapor phase is also important. ca.gov Vapor collection techniques are designed to capture gaseous organic compounds from the air. A common approach involves drawing air through a sorbent tube containing materials like polyurethane foam (PUF), Tenax, or XAD-2 resin. concawe.eu These sorbents effectively trap vapor-phase PAHs and NPAHs. After sampling, the analytes are typically recovered from the sorbent by solvent extraction or thermal desorption for subsequent analysis. concawe.eu It is important to note that distinguishing between particle-bound and vapor-phase compounds can be challenging due to potential sampling artifacts, such as the volatilization of compounds from collected particles ("blow-off") or the adsorption of vapor-phase compounds onto the filter. concawe.eu

Method Validation and Performance Metrics

The reliability of any analytical methodology hinges on rigorous validation, which establishes the performance characteristics of the procedure. For a trace compound like 2,7-dinitropyrene, often present in complex environmental matrices, key performance metrics include the limits of detection and quantification, recovery efficiency, precision (repeatability), and the ability to distinguish it from its isomers and other interfering substances.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govloesungsfabrik.de These parameters are crucial for assessing a method's suitability for trace analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

In the analysis of nitro-PAHs, these limits are typically determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. irsst.qc.ca

Research focused on a suite of 14 particle-bound nitro-PAHs using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode provided insights into the detection capabilities for dinitrated compounds. uniba.itnih.gov While most mono-nitro-PAHs showed LODs in the range of 12 to 84 pg/mL, the dinitropyrene isomers, along with nitro-benzo[a]anthracene, exhibited higher LODs, reaching up to 1.8 ng/mL. nih.gov This indicates that dinitrated compounds like 2,7-dinitropyrene generally require more sensitive analytical approaches compared to their mono-nitrated counterparts.

Another study employing high-performance liquid chromatography (HPLC) with electrochemical detection for the analysis of airborne particulates reported detection limits of approximately 20 pg for several dinitropyrene isomers (1,3-, 1,6-, and 1,8-DNP). capes.gov.br Although 2,7-dinitropyrene was not specifically included, these findings for its isomers suggest that low-picogram detection is achievable with optimized HPLC systems.

Table 1: Reported Detection Limits for Dinitropyrene Isomers Using Various Analytical Techniques

| Analyte Group | Analytical Method | Reported Limit of Detection (LOD) | Source |

|---|---|---|---|

| Dinitropyrenes | GC-MS/MS (MRM) | ≤ 1.8 ng/mL | nih.gov |

| 1,3-, 1,6-, 1,8-Dinitropyrene | HPLC-Electrochemical Detection | ca. 20 pg | capes.gov.br |

Recovery Efficiencies and Repeatability (RSD%)

Recovery and repeatability are critical metrics for validating the entire analytical process, from sample extraction to final measurement. Recovery assesses the efficiency of the extraction procedure, indicating the percentage of the analyte retrieved from the sample matrix. Repeatability, often expressed as the relative standard deviation (RSD%), measures the precision of the method when repeated on the same sample.

A study developing a method for particulate-bound nitro-PAHs using microwave-assisted extraction followed by GC-MS/MS analysis demonstrated excellent recovery efficiencies. uniba.itnih.gov For a suite of 14 nitro-PAHs, including dinitropyrene isomers, the recovery extraction percentage surpassed 95% for all target compounds. uniba.itnih.gov

In terms of precision, the same study found that the repeatability (RSD%) for most of the target nitro-PAHs was less than 10%. uniba.it However, for certain dinitrated compounds, including 2,7-dinitrofluorene and the 1,3- and 1,8-dinitropyrene isomers, the RSD% was slightly higher but remained below 15%, which is still considered acceptable for trace environmental analysis. uniba.itnih.govresearchgate.net This demonstrates that while dinitrated compounds may present greater analytical challenges, high recovery and good repeatability can be achieved with optimized methods.

Table 2: Method Performance Metrics for Dinitrated Aromatic Compounds

| Analyte Group | Analytical Method | Recovery Efficiency | Repeatability (RSD%) | Source |

|---|---|---|---|---|

| 2,7-Dinitrofluorene, 1,3-Dinitropyrene (B1214572), 1,8-Dinitropyrene | Microwave-Assisted Extraction, GC-MS/MS | > 95% | < 15% | uniba.itnih.gov |

Isomer Specificity and Interference Mitigation

A significant challenge in the analysis of 2,7-dinitropyrene is its differentiation from other dinitropyrene isomers (e.g., 1,3-, 1,6-, and 1,8-dinitropyrene) and separation from a complex mixture of other polycyclic aromatic compounds (PACs). nih.gov As these isomers can have different toxicological properties, their individual quantification is essential.

High-performance liquid chromatography (HPLC) is a powerful technique for isomer separation. psu.edu To enhance both sensitivity and specificity, HPLC is often coupled with a post-column reduction step. In this approach, the separated nitro-PAHs are chemically reduced to their corresponding amino-PAHs, which are highly fluorescent. nih.govresearchgate.net This derivatization allows for sensitive fluorescence detection, a technique that is more selective than standard UV detection. For instance, a method involving online reduction followed by chemiluminescence detection has been successfully used to separate and quantify dinitropyrene isomers in environmental samples. iarc.fr

Gas chromatography coupled with mass spectrometry (GC-MS) is another cornerstone for the specific detection of nitro-PAHs. The low volatility and thermal instability of some larger nitro-PAHs can be a limitation for GC-based methods. psu.edu However, techniques like programmed temperature vaporization can be used for injecting larger sample volumes, thereby increasing sensitivity. nih.gov The high selectivity of mass spectrometry, particularly when operated in selected ion monitoring (SIM) or MRM mode, allows for the differentiation of isomers based on their mass spectra and chromatographic retention times, even in complex matrices like diesel exhaust extracts. koreascience.kr

Mitigating interference from the sample matrix is another critical aspect. Environmental samples, such as airborne particulate matter or soil extracts, contain a multitude of organic compounds that can co-elute with the target analytes and interfere with quantification. researchgate.net Effective sample clean-up is therefore paramount. This is typically achieved using solid-phase extraction (SPE) with materials like silica gel or alumina, which fractionate the sample extract and isolate the nitro-PAH fraction from other less polar or more polar compounds. psu.edu Multi-column HPLC systems have also been employed, where a pre-column is used to trap the analytes of interest and separate them from the bulk of the matrix before they are transferred to the analytical column for separation. psu.edu

Biotransformation and Metabolic Activation Pathways of Dinitropyrenes

Nitroreduction Pathways in Biological Systems

Nitroreduction is a stepwise process that converts a nitro group (-NO₂) to an amino group (-NH₂). This transformation involves a series of reduction reactions that can proceed through several intermediates. In biological systems, this pathway is a major route for the metabolic activation of nitroaromatic compounds like dinitropyrenes. The process is facilitated by various reductase enzymes present in mammalian tissues and gut microbiota.

The enzymatic reduction of a nitro group is a multi-step process. The initial two-electron reduction converts the nitro group to a nitroso group (-NO). A subsequent two-electron reduction leads to the formation of a hydroxylamino intermediate (-NHOH) nih.gov. It is this hydroxylamino intermediate that is considered a key reactive metabolite. This intermediate can be further metabolized through conjugation reactions, such as acetylation or sulfation, leading to the formation of unstable esters. These esters can then spontaneously break down to form highly reactive nitrenium ions, which are electrophilic and can readily bind to cellular macromolecules like DNA.

Evidence for the formation of nitroso- and hydroxylamino-intermediates has been confirmed in studies of dinitropyrene (B1228942) metabolism. For instance, in the enzymatic reduction of 1,8-dinitropyrene (B49389) by human aldo-keto reductases, the formation of these intermediates was verified using tandem mass spectrometry nih.govnih.gov. While direct studies on 2,7-dinitropyrene are limited, the fundamental chemical principles of nitro group reduction suggest a similar pathway involving the formation of 2-nitro-7-nitrosopyrene, 2-nitro-7-hydroxylaminopyrene, and subsequently 2-amino-7-nitropyrene and 2,7-diaminopyrene.

A variety of reductase enzymes have been implicated in the metabolic activation of dinitropyrenes. These enzymes are found in different subcellular compartments and tissues and can utilize different cofactors, such as NADPH and NADH.

The aldo-keto reductase (AKR) superfamily of enzymes are NAD(P)H-dependent oxidoreductases that play a significant role in the metabolism of a wide range of compounds. Several human AKR isoforms, particularly AKR1C1, AKR1C2, and AKR1C3, have been shown to catalyze the nitroreduction of dinitropyrenes nih.govnih.govacs.org. Studies on 1,8-dinitropyrene have demonstrated that these enzymes can reduce it to 1-amino-8-nitropyrene and further to 1,8-diaminopyrene nih.gov. The formation of reactive nitroso and hydroxylamino intermediates is a key part of this metabolic activation pathway mediated by AKRs nih.gov. Although direct enzymatic data for 2,7-dinitropyrene is not available, the substrate promiscuity of these enzymes suggests they are likely involved in its metabolism as well.

Table 1: Human Aldo-Keto Reductases Implicated in Dinitropyrene Metabolism This table is based on data from studies on 1,8-dinitropyrene and other nitroarenes, as direct data for 2,7-dinitropyrene is limited.

| Enzyme Family | Specific Isoforms | Cellular Location | Cofactor | Role in Nitroreduction |

|---|---|---|---|---|

| Aldo-Keto Reductases (AKRs) | AKR1C1, AKR1C2, AKR1C3 | Cytosol | NADPH | Catalyze the reduction of nitro groups to hydroxylamino intermediates. |

NADPH:cytochrome P450 oxidoreductase (POR) is a flavoprotein located in the endoplasmic reticulum that is essential for the function of cytochrome P450 enzymes. In addition to its role in P450-mediated reactions, POR can directly catalyze the reduction of various xenobiotics, including nitroaromatic compounds. While specific studies on the role of POR in 2,7-dinitropyrene metabolism are lacking, its involvement in the reduction of other nitroarenes suggests it could contribute to the metabolic activation of this compound. However, in studies with 1,8-dinitropyrene in certain human lung cell lines, POR did not appear to be a major nitroreductase nih.gov.

NAD(P)H-quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones and various other substrates nih.govisciii.esnih.govmdpi.com. This two-electron reduction is generally considered a detoxification pathway as it bypasses the formation of reactive semiquinone intermediates. However, in the context of nitroaromatic compounds, the role of NQO1 is more complex. While NQO1 has been implicated in the nitroreduction of some nitroarenes, its role in dinitropyrene metabolism appears to be minor in some cellular contexts nih.gov. For instance, studies on 1,8-dinitropyrene in A549 NFE2L2/NRF2 knockout cells indicated that NQO1 was not the primary nitroreductase involved nih.gov.

Xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AOX) are molybdenum-containing enzymes that catalyze the hydroxylation of a wide range of substrates nih.gov. Both enzymes are also capable of reducing nitroaromatic compounds researchgate.netrsc.org. XO has been shown to be involved in the metabolic activation of various nitro-polycyclic aromatic hydrocarbons. However, similar to POR and NQO1, its direct and significant contribution to the metabolism of dinitropyrenes in human tissues has not been definitively established in all cell types nih.gov. AOX is known to catalyze the reduction of various functional groups, including nitro groups, but its specific role in 2,7-dinitropyrene metabolism remains to be elucidated researchgate.net.

Table 2: Other Reductases Potentially Involved in 2,7-Dinitropyrene Metabolism The involvement of these enzymes in 2,7-dinitropyrene metabolism is inferred from their known functions and studies on other nitroaromatic compounds.

| Enzyme | Cellular Location | Cofactor | Potential Role in 2,7-Dinitropyrene Metabolism |

|---|---|---|---|

| NADPH:P450 Oxidoreductase (POR) | Endoplasmic Reticulum | NADPH | Direct nitroreduction, though may not be a primary pathway in all cell types. |

| NAD(P)H-Quinone Oxidoreductase (NQO1) | Cytosol | NADH/NADPH | Two-electron reduction of nitro groups, but its significance in dinitropyrene metabolism may be cell-type dependent. |

| Xanthine Oxidase (XO) | Cytosol | - | Can catalyze nitroreduction, but its overall contribution to dinitropyrene metabolism in humans is not fully clear. |

| Aldehyde Oxidase (AOX) | Cytosol | - | Capable of reducing nitro groups, but specific data on dinitropyrene substrates is lacking. |

Formation of Amino-Dinitropyrene Metabolites

The initial and critical step in the metabolic activation of dinitropyrenes is the reduction of one of the nitro groups. nih.govnih.gov This process, known as nitroreduction, is catalyzed by a variety of cytosolic nitroreductases, including mammalian enzymes like xanthine oxidase. nih.govnih.gov This enzymatic reaction involves a series of two-electron reductions that sequentially transform the nitro group (-NO₂) into a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate. nih.govnih.gov

The formation of the N-hydroxy arylamine intermediate is a crucial juncture in the metabolic pathway. nih.gov This intermediate can be further reduced to the corresponding amino metabolite, 1-amino-8-nitropyrene in the case of 1,8-DNP. acs.orgacs.org However, the N-hydroxy arylamine is also a proximate carcinogen, susceptible to further activation through conjugation reactions. nih.govnih.gov Studies have shown that enzymes such as aldo-keto reductases (AKRs), specifically isoforms AKR1C1, AKR1C2, and AKR1C3, are capable of catalyzing the nitroreduction of dinitropyrenes to their amino derivatives. nih.govacs.org

The process of nitroreduction and the subsequent formation of metabolites can be summarized as follows:

Step 1: Reduction of a nitro group to a nitroso group.

Step 2: Reduction of the nitroso group to a hydroxylamino group (N-hydroxy arylamine intermediate). nih.gov

Step 3: Further reduction of the hydroxylamino group to an amino group, forming an aminonitropyrene. acs.org

O-Acetylation and Sulfonation of Hydroxylamino Intermediates

The N-hydroxy arylamine intermediates formed during nitroreduction are pivotal metabolites that can undergo Phase II conjugation reactions, notably O-acetylation and sulfonation. nih.govnih.govhyphadiscovery.com These reactions are not typically detoxification pathways for this class of compounds; instead, they represent a significant activation step, converting the proximate carcinogen into a more potent, reactive form. nih.govnih.gov The addition of an acetyl or sulfonyl group to the hydroxylamino moiety creates a good leaving group, facilitating the formation of a highly electrophilic nitrenium ion that can readily form covalent adducts with cellular macromolecules like DNA. nih.govnih.gov

Studies have demonstrated that the addition of acetyl coenzyme A (AcCoA), the cofactor for acetylation, to incubations with dinitropyrenes and liver cytosol can increase DNA binding by 20- to 40-fold. nih.gov This highlights the critical role of O-acetylation in the genotoxicity of dinitropyrenes. nih.gov Similarly, sulfonation, catalyzed by sulfotransferases (SULTs), can also form unstable sulfate esters that contribute to bioactivation. hyphadiscovery.comuef.finih.gov

| Conjugation Reaction | Enzyme Family | Cofactor | Resulting Intermediate | Significance |

|---|---|---|---|---|

| O-Acetylation | N-Acetyltransferases (NATs) | Acetyl Coenzyme A (AcCoA) | N-acetoxy arylamine | Major activation pathway, leads to highly reactive nitrenium ions. nih.govnih.gov |

| Sulfonation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Arylsulfamate (sulfate ester) | Bioactivation pathway, forms unstable esters that can react with DNA. hyphadiscovery.comuef.fi |

N-acetyltransferases (NATs) are cytosolic enzymes that play a central role in the O-acetylation of N-hydroxy arylamine intermediates. wikipedia.orgnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxylamino metabolite, forming a reactive N-acetoxy arylamine. nih.govresearchgate.net Humans have two main NAT enzymes, NAT1 and NAT2, both of which can catalyze the O-acetylation of N-hydroxy-arylamines. nih.govnih.gov

The reaction mechanism is a ping-pong bi-bi reaction, where acetyl-CoA first binds to the enzyme and acetylates a cysteine residue in the active site; then, after acetyl-CoA is released, the N-hydroxy arylamine intermediate binds and the acetyl group is transferred to it. wikipedia.org Genetic polymorphisms in NAT enzymes, particularly NAT2, can lead to different acetylator phenotypes (e.g., rapid, intermediate, and slow), which may influence an individual's susceptibility to the carcinogenic effects of compounds like dinitropyrenes. nih.govfrontiersin.org The conversion of N-hydroxy arylamine intermediates to reactive N-acetoxy arylamines by cytosolic AcCoA-dependent acetylases is a key factor in the genotoxicity of dinitropyrenes. nih.gov

The conjugation of the N-hydroxy arylamine intermediate of 2,7-DNP via O-acetylation or sulfonation results in the formation of highly unstable ester derivatives. nih.gov The N-acetoxy arylamine, for example, is particularly unstable and readily undergoes heterolytic cleavage of the N-O bond. nih.govnih.gov This cleavage releases an acetate ion and generates a highly electrophilic nitrenium ion.

This nitrenium ion is a potent ultimate carcinogen that can attack nucleophilic sites on cellular macromolecules. Its primary target is DNA, where it forms covalent adducts, particularly at the C8 position of guanine (B1146940) bases. nih.gov The formation of these DNA adducts is considered a critical initiating event in the mutagenesis and carcinogenesis induced by dinitropyrenes. The instability of these conjugated intermediates is directly linked to their high reactivity and genotoxic potential. nih.gov

Oxidative Metabolism via Cytochrome P450 Enzymes

In addition to the primary nitroreductive pathway, 2,7-dinitropyrene can also be metabolized by the cytochrome P450 (CYP) enzyme system. nih.govnih.govnih.gov CYPs are a superfamily of heme-containing monooxygenases primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govnih.govmdpi.com They are central to Phase I metabolism, catalyzing the oxidation of a wide variety of xenobiotics. nih.govmdpi.com For polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774), CYP-mediated oxidation typically involves the introduction of oxygen atoms into the aromatic ring structure. nih.govmdpi.com

The cytochrome P450-mediated metabolism of the pyrene core of 2,7-DNP proceeds mainly through hydroxylation and epoxidation. nih.govresearchgate.netnih.gov

Hydroxylation: This reaction involves the direct insertion of a hydroxyl (-OH) group onto the aromatic ring, forming phenolic metabolites.

Epoxidation: This pathway involves the formation of a reactive, three-membered ring epoxide across one of the double bonds of the pyrene structure. researchgate.netnih.gov These epoxides are highly reactive electrophiles themselves. They can be detoxified by hydrolysis, catalyzed by epoxide hydrolase, to form dihydrodiols, or they can react directly with nucleophiles like DNA. mdpi.com

While specific CYP isoforms involved in 2,7-DNP metabolism are not fully elucidated, isoforms from the CYP1, CYP2, and CYP3 families are known to be major contributors to the metabolism of drugs and PAHs. nih.govmdpi.com

While oxidative metabolism by cytochrome P450 enzymes is a possible route for 2,7-DNP biotransformation, the predominant pathway for its metabolic activation to a genotoxic agent is nitroreduction followed by O-acetylation. nih.govnih.gov The extreme genotoxicity of dinitropyrenes is strongly linked to the formation of N-hydroxy arylamine intermediates and their subsequent conversion to highly reactive N-acetoxy esters. nih.gov

| Metabolic Pathway | Primary Enzymes | Key Intermediates | Primary Outcome |

|---|---|---|---|

| Nitroreduction & Conjugation | Nitroreductases (e.g., Xanthine Oxidase, AKRs), N-Acetyltransferases (NATs) | N-hydroxy arylamine, N-acetoxy arylamine | Metabolic activation to highly genotoxic species. nih.gov |

| Oxidative Metabolism | Cytochrome P450 (CYP) enzymes | Phenols, Epoxides, Dihydrodiols | Can lead to detoxification or formation of reactive epoxides. nih.govresearchgate.net |

Comparative Biotransformation Kinetics of Dinitropyrene Isomers Reveal Differential Metabolic Fates

The biotransformation kinetics of dinitropyrene (DNP) isomers, a class of potent mutagenic and carcinogenic compounds found in diesel exhaust and environmental pollutants, exhibit significant variation, influencing their metabolic activation and subsequent genotoxicity. Research into the comparative metabolism of these isomers, including 2,7-dinitropyrene, has elucidated the enzymatic pathways responsible for their conversion into reactive intermediates that can bind to DNA, initiating carcinogenic processes.

The primary route of metabolic activation for dinitropyrenes is nitroreduction, a process catalyzed by a variety of cytosolic and microsomal enzymes, including nitroreductases such as xanthine oxidase and NADPH:quinone oxidoreductase (NQO1). This multi-step reduction of the nitro groups to reactive N-hydroxy arylamine intermediates is a critical determinant of their biological activity. Subsequent O-esterification of these intermediates can further enhance their reactivity towards cellular macromolecules.

Studies comparing the metabolic rates of different DNP isomers have shown that the position of the nitro groups on the pyrene ring profoundly affects their susceptibility to enzymatic reduction. For instance, research has indicated that 1,6- and 1,8-dinitropyrene are more readily reduced by rat and human liver cytosol than 1-nitropyrene (B107360) and 1,3-dinitropyrene (B1214572), a finding that correlates with their relative mutagenic potencies. While specific kinetic data for 2,7-dinitropyrene is less abundant in the readily available literature, the principles of enzymatic nitroreduction suggest that its metabolic rate would also be dictated by the steric and electronic environment of its nitro groups.

The metabolic activation of 2,7-dinitrofluorene (B108060), a structurally related nitroaromatic compound, has been shown to be mediated by xanthine oxidase and NQO1. This suggests that similar enzymatic pathways are likely involved in the biotransformation of 2,7-dinitropyrene. The efficiency of these enzymes in reducing the nitro groups is a key factor in determining the rate of formation of the ultimate carcinogenic metabolites.

Detailed research findings on the comparative biotransformation kinetics are crucial for understanding the differential carcinogenicity of dinitropyrene isomers. Such studies typically involve in vitro assays using liver microsomes or cytosolic fractions, which contain the key metabolizing enzymes. By measuring the rate of disappearance of the parent compound and the formation of various metabolites over time, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide a quantitative measure of the efficiency of the enzymatic reactions for each isomer.

Molecular Mechanisms of 2,7 Dinitropyrene Induced Genomic Alterations

DNA Adduct Formation by Dinitropyrene (B1228942) Metabolites

The conversion of the parent dinitropyrene compound into a DNA-reactive form is a critical step in its mutagenicity. This bioactivation is a multi-step process involving reduction of a nitro group and subsequent enzymatic modification. cuni.cznih.gov

Metabolically activated dinitropyrenes are electrophilic species that readily attack nucleophilic sites on DNA bases. The primary targets for this covalent binding are the purine (B94841) bases, deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). acs.orgoup.com Studies on the analogous compound 2,7-dinitrofluorene (B108060) show that its metabolites form a major adduct with deoxyguanosine and a minor adduct with deoxyadenosine. acs.orgacs.org For various nitro-PAHs, the C8 position of guanine (B1146940) is a principal site of adduction. psu.eduresearchgate.net Adducts at the N² position of guanine and the N⁶ position of adenine (B156593) have also been identified for other nitroarenes. oup.comresearchgate.net The formation of these adducts represents the initial DNA damage event, creating a lesion that can disrupt normal DNA replication and transcription. carnegiescience.edu

The major DNA adducts formed by dinitropyrenes are typically C8-substituted deoxyguanosine derivatives. For instance, the metabolic activation of 1,6-dinitropyrene (B1200346) and 1,8-dinitropyrene (B49389) leads to the formation of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene and N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene, respectively. iarc.frnih.gov

Based on the metabolic pathway of the analogous compound 2,7-dinitrofluorene, which forms N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene, it is highly probable that the major adduct for 2,7-dinitropyrene would be N-(deoxyguanosin-8-yl)-2-amino-7-nitropyrene . acs.orgacs.org This adduct results from the reduction of one nitro group to an amine, which then covalently binds to the C8 position of a guanine base. The characterization of such adducts is typically achieved using techniques like ³²P-postlabelling, high-performance liquid chromatography (HPLC), and mass spectrometry. acs.orgnih.gov

Table 1: Major DNA Adducts Identified for Dinitropyrenes and Related Compounds

| Parent Compound | Major Deoxyguanosine Adduct | Reference |

|---|---|---|

| 1,6-Dinitropyrene | N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene | nih.gov |

| 1,8-Dinitropyrene | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | iarc.fr |

| 2,7-Dinitrofluorene (analogue) | N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene | acs.orgacs.org |

| 2,7-Dinitropyrene (predicted) | N-(deoxyguanosin-8-yl)-2-amino-7-nitropyrene | (Inferred from acs.orgacs.org) |

The metabolic activation of dinitropyrenes is a two-step process essential for their ability to form DNA adducts. cuni.cz

Nitroreduction : The first step is the reduction of one of the nitro groups (–NO₂) to a hydroxylamino group (–NHOH). This reaction is catalyzed by a variety of cytosolic and microsomal nitroreductases, such as xanthine (B1682287) oxidase and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Studies with 2,7-dinitrofluorene confirm that its activation proceeds via nitroreduction to an N-hydroxy arylamine intermediate. acs.org The presence of the resulting amine and nitroso metabolites provides evidence for this pathway. acs.org

O-Acetylation : The N-hydroxy arylamine intermediate is often not reactive enough to bind to DNA efficiently. It undergoes a second activation step, typically O-esterification. cuni.cznih.gov In many cases, this involves O-acetylation catalyzed by N,O-acetyltransferases (NATs), which use acetyl-CoA as a cofactor. acs.orgoup.com This reaction converts the N-hydroxy arylamine into a highly reactive N-acetoxy arylamine ester. This ester is unstable and spontaneously breaks down (heterolysis) to form a highly electrophilic nitrenium ion, which then attacks the DNA. nih.govoup.com

The critical role of O-acetylation is demonstrated in studies where adduct formation from 2,7-dinitrofluorene was significantly enhanced in the presence of acetyl-CoA. acs.org Similarly, the high mutagenicity of 1,6- and 1,8-dinitropyrene in bacterial strains is dependent on their capacity for O-acetylation. oup.com Therefore, both nitroreductase and acetyltransferase enzymes are paramount in determining the DNA adduct-forming potential of 2,7-dinitropyrene. acs.orgoup.com

The quantity of DNA adducts formed generally correlates with the exposure dose of the carcinogen. Studies on 1,6-dinitropyrene in rats have established clear dose-response relationships for DNA adduct formation in both target (lung) and non-target (liver) tissues. nih.govnih.govnih.gov Following a single administration, DNA binding was dose-responsive. nih.gov For example, in the lung, a two-fold increase in the 1,6-dinitropyrene dose (up to 30 µg) resulted in a nearly two-fold increase in DNA binding. nih.gov However, at higher doses, the rate of adduct formation tends to plateau, possibly due to the saturation of metabolic activation enzymes or saturation of DNA repair pathways. carnegiescience.edunih.gov This non-linearity at high doses suggests that the cellular machinery for both activating the compound and repairing the resulting damage has finite capacity.

Molecular Events Leading to Mutagenic Activation

The formation of DNA adducts is the initiating event in chemical carcinogenesis, but it is the subsequent cellular processing of these adducts that leads to permanent genetic mutations.

DNA adducts are pre-mutagenic lesions. If they are not removed by DNA repair mechanisms, such as nucleotide excision repair, before the cell undergoes replication, they can cause DNA polymerases to insert an incorrect base opposite the lesion. researchgate.net This leads to a permanent change in the DNA sequence, or a mutation, in the daughter cells.

A direct relationship between the level of dinitropyrene-DNA adducts and the frequency of mutations has been established. In studies with 1,8-dinitropyrene, the concentration of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct was correlated with the induction of frameshift mutations in Salmonella typhimurium. iarc.fr Furthermore, experiments with 1,6-dinitropyrene in rats showed that tumorigenic doses that produced dose-dependent DNA adducts also resulted in a dose-dependent increase in mutations at the hprt locus in spleen T-lymphocytes. nih.gov These findings strongly indicate that the DNA adducts formed by dinitropyrenes are the primary cause of the mutations that drive the carcinogenic process. nih.gov

In Vitro Genotoxicity Assays (e.g., Ames Test, Umu Test)

The genotoxic potential of 2,7-dinitropyrene and its isomers is often evaluated using in vitro assays that measure DNA damage and mutagenicity. The Ames test and the Umu test are two such prominent bacterial assays.

Ames Test: The Ames test, or the Salmonella typhimurium reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. libretexts.org The test utilizes specific strains of S. typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid on their own. libretexts.org The principle of the test is to measure the rate at which the test substance causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-limited medium. libretexts.org Several dinitropyrene isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene, are recognized as some of the most potent mutagens ever evaluated in Ames assays. scispace.com These compounds are powerful frameshift mutagens. iarc.fr The high mutagenicity of these compounds is often detected in bacterial strains that are proficient in nitroreductase or O-acetyltransferase activity, indicating that metabolic activation via these enzymes is a critical step. iarc.frresearchgate.net

Umu Test: The Umu test is another bacterial genotoxicity assay that detects the induction of the SOS response system in Salmonella typhimurium following DNA damage. nih.gov The test is based on the induction of the umuC gene, which is part of the SOS regulon and is controlled by the lexA and recA genes. nih.gov The expression of a umuC'-'lacZ fusion gene is measured colorimetrically via β-galactosidase activity. nih.govnih.gov

Research has focused on developing highly sensitive tester strains to improve the detection of mutagenic nitroarenes. nih.gov For instance, the S. typhimurium strain NM3009, which overexpresses both nitroreductase (NR) and O-acetyltransferase (O-AT), shows significantly higher sensitivity to a variety of nitroarenes compared to parent strains. nih.govnih.gov The order of sensitivity for inducing umuC gene expression towards many nitroarenes has been found to be NM3009 > NM2009 (O-AT overexpressing) > NM1011 (NR overexpressing) > TA1535/pSK1002 (parent strain). nih.govosti.gov This highlights the crucial role of both nitroreduction and O-acetylation in the genotoxic activation of these compounds. iarc.frnih.gov While specific data for 2,7-dinitropyrene in this highly sensitive strain is not detailed, numerous other dinitropyrene isomers have shown potent genotoxic activity in the Umu test. nih.govscispace.com

| Assay | Principle | Key Findings for Dinitropyrenes | Relevant Strains |

|---|---|---|---|